
Gentamicin C
Overview
Description
Gentamicin C is an aminoglycoside antibiotic complex produced by Micromonospora purpurea. It comprises multiple structurally related congeners, primarily gentamicin C1, C1a, C2, C2a, and C2b, which differ in methylation patterns and hydroxyl group positions on their sugar moieties . These components share a common core structure: 2-deoxystreptamine linked to garosamine and purpurosamine derivatives . Clinically, this compound is administered as a sulfate salt mixture, with all major components (C1, C1a, C2) demonstrating comparable antimicrobial activity against Gram-negative pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gentamicin C typically involves multiple steps, including the protection and deprotection of functional groups, selective amination, and glycosylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process might include the use of high-performance liquid chromatography (HPLC) for purification and quality control. Additionally, the use of biocatalysts or enzyme-mediated reactions could be explored to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Differences Among Gentamicin C Components
Pharmacokinetic studies reveal significant variability in the absorption, distribution, and elimination of individual this compound congeners:
- Gentamicin C2 shows a larger volume of distribution (Vd) than C1 and C1a, suggesting greater tissue penetration .
- Analytical challenges arise because traditional methods measure total gentamicin concentrations without distinguishing individual components, leading to biased pharmacokinetic data .
Table 1: Pharmacokinetic Parameters of this compound Components in Beagles
Component | Half-life (h) | Vd (L/kg) | Clearance (mL/min/kg) |
---|---|---|---|
C1 | 1.8 | 0.25 | 1.2 |
C1a | 1.5 | 0.28 | 1.5 |
C2 | 1.6 | 0.32 | 1.4 |
Antimicrobial Activity Against Neisseria gonorrhoeae
This compound components demonstrate varying potency against pathogens:
- C1, C1a, C2, and C2a exhibit similar minimum inhibitory concentrations (MICs) against N. gonorrhoeae (MIC50 = 4–8 µg/mL), while C2b is less potent (MIC50 = 16 µg/mL) .
- Formulations enriched in C1a or C1 may improve efficacy in extragenital infections (e.g., oropharyngeal gonorrhea) by enabling higher dosing without increasing toxicity .
Table 2: Activity of this compound Congeners Against N. gonorrhoeae
Component | MIC50 (µg/mL) | MIC90 (µg/mL) |
---|---|---|
C1 | 4 | 8 |
C1a | 4 | 8 |
C2 | 4 | 8 |
C2a | 4 | 8 |
C2b | 16 | 32 |
Toxicity Profile
- Nephrotoxicity : Gentamicin C2 contributes disproportionately to renal toxicity, as shown in studies where C2-enriched formulations caused higher tubular damage in rats .
- Ototoxicity : Gentamicin C1a and C2 are more ototoxic than C1 in murine models, linked to their uptake in cochlear hair cells .
- Mitigation Strategies : Removing C2 from the complex reduces nephrotoxicity while retaining antimicrobial efficacy .
Comparison with Other Aminoglycosides
- Gentamicin B : Shares structural similarities with this compound but contains a hydroxy group at C2ʹ, resembling kanamycin A. It is less potent against Gram-negative bacteria .
- Netilmicin and Etimicin: These semisynthetic aminoglycosides show lower potency against N. gonorrhoeae (MIC50 = 16–32 µg/mL) compared to this compound components .
Analytical Methods for Component Quantification
Accurate quantification of this compound components is critical for quality control and pharmacokinetic studies:
- HPLC with ELSD : Resolves C1, C1a, C2, C2a, and C2b in 30 minutes without derivatization .
- LC-CAD : Uses a C18 column for reproducible separation of C1, C1a, C2, C2a, and C2b in pharmaceutical preparations .
- Ion Chromatography : Validated for compliance with pharmacopeial standards, ensuring consistent manufacturing .
Biological Activity
Gentamicin C is a prominent aminoglycoside antibiotic widely used for its broad-spectrum antimicrobial properties. However, its clinical application is often limited due to associated ototoxicity and nephrotoxicity. This article delves into the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, structure-activity relationships, and case studies highlighting its clinical implications.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a variety of bacterial strains. Research has shown that the different C-subtypes of gentamicin (C1, C2, and C2b) possess comparable in vitro antimicrobial efficacy to the standard hospital gentamicin mixture. A study found that these C-subtypes inhibited the growth of 31 to 35 out of 40 tested strains, demonstrating a breadth of activity similar to that of the hospital formulation .
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can also be quantified through its Minimum Inhibitory Concentration (MIC). The MIC values for various C-subtypes were not significantly different from those of the hospital gentamicin across multiple bacterial species. This suggests that specific C-subtypes could be utilized therapeutically without the need for the full mixture present in hospital formulations .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic use while minimizing side effects. Research has identified specific sites within the chemical structure that influence both antimicrobial activity and ototoxicity:
- C4′-C6′ Region : Modifications in this region can reduce ototoxicity while preserving antimicrobial effectiveness. For instance, gentamicin C2b has been identified as having the least ototoxic effects among the subtypes, making it a candidate for further development .
The ability of these C-subtypes to bind and permeate hair cell mechanotransducer channels correlates with their ototoxic potential; compounds with stronger binding affinity exhibit lower ototoxicity .
Ototoxicity and Nephrotoxicity
Despite its efficacy, this compound is known for its potential ototoxic and nephrotoxic effects. Ototoxicity can lead to hearing loss, while nephrotoxicity can result in acute kidney injury. A study demonstrated that prolonged exposure to Gentamicin could lead to significant renal impairment, as evidenced by a case where a patient developed chronic kidney disease following excessive dosing .
Case Study: Gentamicin-Induced Nephrotoxicity
A notable case involved a patient who received over 3,420 mg of Gentamicin over 28 days instead of the recommended 1,480 mg. This excessive dosage led to severe kidney damage and resulted in a legal settlement due to medical negligence. The case underscores the importance of careful dosing and monitoring when using Gentamicin in clinical practice .
Summary Table: Biological Activities and Toxicities of this compound Subtypes
Gentamicin Subtype | Antimicrobial Efficacy | Ototoxicity Level | Nephrotoxicity Risk |
---|---|---|---|
C1 | High | Moderate | High |
C2 | High | High | High |
C2b | High | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating Gentamicin C's antibacterial efficacy in vitro?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution or agar dilution methods to determine MICs against target bacterial strains. Include positive (e.g., established antibiotics) and negative (e.g., solvent-only) controls .
- Time-Kill Kinetics : Perform time-dependent bacterial viability assays at 0, 2, 6, 12, and 24 hours post-treatment. Use colony-forming unit (CFU) counts to quantify bactericidal effects .
- Data Reporting : Tabulate MIC values (µg/mL) for reproducibility (Table 1).
Table 1 : Example MIC values for this compound against common pathogens.
Bacterial Strain | MIC (µg/mL) | Reference Method |
---|---|---|
E. coli ATCC 25922 | 1–4 | Broth microdilution |
P. aeruginosa PAO1 | 4–8 | Agar dilution |
Q. How should researchers design in vivo studies to assess this compound's pharmacokinetics?
- Methodological Answer :
- Animal Models : Use species with comparable renal clearance to humans (e.g., rats or dogs). Specify age, weight, and health status to minimize variability .
- Dosing Regimens : Administer this compound via intramuscular or intravenous routes. Collect blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose for plasma concentration analysis .
- Tissue Penetration : Measure drug concentrations in target tissues (e.g., kidney, liver) using HPLC-MS/MS. Normalize data to tissue weight and plasma levels .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound efficacy studies across different animal models?
- Methodological Answer :
- Study Heterogeneity Analysis : Use the I² statistic to quantify variability between studies. An I² >50% indicates substantial heterogeneity, necessitating subgroup analysis by species, dosage, or infection type .
- Sensitivity Testing : Re-analyze data excluding outliers (e.g., studies with extreme dosing regimens). Apply random-effects models to account for inter-study variance .
- Mechanistic Validation : Conduct in vitro assays under standardized conditions (pH, temperature) to isolate confounding factors (e.g., immune response differences in vivo) .
Q. What methods are recommended for quantifying heterogeneity in meta-analyses of this compound clinical trials?
- Methodological Answer :
- Statistical Frameworks :
- Cochran’s Q Test : Assesses whether observed heterogeneity exceeds chance. A p <0.05 suggests significant variability .
- I² Statistic : Calculates the percentage of total variation due to heterogeneity (I² >75% = high heterogeneity). Report with 95% confidence intervals .
- Subgroup Analysis : Stratify studies by dosing frequency, patient demographics, or bacterial resistance profiles. Use forest plots to visualize effect-size discrepancies .
- Meta-Regression : Explore covariates (e.g., renal function, co-administered drugs) contributing to heterogeneity. Adjust models using restricted maximum likelihood (REML) estimation .
Q. How can researchers optimize experimental parameters for this compound toxicity studies in renal cells?
- Methodological Answer :
- Dose-Response Curves : Expose primary proximal tubule cells to this compound (0–100 µg/mL) for 24–72 hours. Measure cytotoxicity via LDH release or ATP assays .
- Oxidative Stress Markers : Quantify ROS production (e.g., DCFDA assay) and antioxidant enzyme activity (e.g., SOD, catalase). Correlate with apoptotic markers (caspase-3/7) .
- Data Normalization : Express results as fold-changes relative to untreated controls. Include batch-to-batch variability assessments (e.g., coefficient of variation <15%) .
Q. Guidelines for Data Integrity and Reproducibility
Q. What steps ensure reproducibility in this compound bioactivity assays?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Document buffer composition, incubation times, and equipment calibration. Share SOPs via supplementary materials .
- Blinded Analysis : Assign independent researchers to prepare drug dilutions and analyze results to minimize bias .
- Raw Data Archiving : Deposit datasets in repositories like Figshare or Zenodo with unique DOIs. Include metadata (e.g., bacterial strain IDs, growth conditions) .
Q. Literature Review and Synthesis
Q. How to conduct a systematic review of this compound resistance mechanisms?
- Methodological Answer :
- Search Strategy : Use Boolean operators in PubMed/EMBASE: (this compound OR Gentamicin complex) AND (resistance gene OR efflux pump OR ribosomal mutation). Limit to peer-reviewed articles (2000–2025) .
- Data Extraction : Tabulate resistance mechanisms (e.g., aac(3)-II gene prevalence) by bacterial species. Use PRISMA flow diagrams to report study inclusion/exclusion .
- Quality Assessment : Apply the ROBINS-I tool to evaluate bias in observational studies. Exclude studies with incomplete susceptibility testing protocols .
Q. Ethical and Reporting Standards
Q. What ethical considerations apply to this compound studies involving animal models?
- Methodological Answer :
- IACUC Approval : Submit protocols to Institutional Animal Care and Use Committees. Justify sample sizes via power analysis (α=0.05, β=0.2) .
- Humane Endpoints : Define criteria for early euthanasia (e.g., >20% weight loss, severe nephrotoxicity). Report compliance with ARRIVE guidelines .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXETMJINRLTH-BOZYPMBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023092 | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26098-04-4 | |
Record name | Gentamicin C1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26098-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentamicin C1A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gentamicin C1a | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04729 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gentamicin C1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTAMICIN C1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.